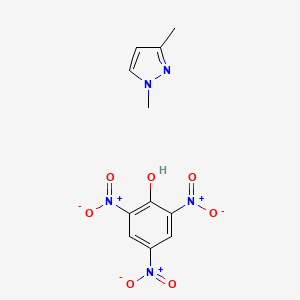
1,3-Dimethylpyrazole;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethylpyrazole;2,4,6-trinitrophenol: is a compound that combines the properties of both 1,3-dimethylpyrazole and 2,4,6-trinitrophenol. 1,3-Dimethylpyrazole is a nitrogen-containing heterocyclic compound, while 2,4,6-trinitrophenol, also known as picric acid, is a nitroaromatic compound. This combination results in a compound with unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dimethylpyrazole can be synthesized through the reaction of hydrazine with acetylacetone under acidic conditions. The reaction typically involves heating the reactants in the presence of a catalyst to yield 1,3-dimethylpyrazole .
2,4,6-Trinitrophenol is commonly synthesized by the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the formation of the trinitro compound without over-nitration .
Industrial Production Methods: Industrial production of 1,3-dimethylpyrazole involves similar synthetic routes but on a larger scale, often using continuous flow reactors to optimize yield and efficiency. For 2,4,6-trinitrophenol, industrial production involves large-scale nitration processes with stringent safety measures due to the compound’s explosive nature .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dimethylpyrazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazole-3,5-dicarboxylic acid derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
2,4,6-Trinitrophenol undergoes:
Reduction: It can be reduced to form aminophenol derivatives.
Nucleophilic Substitution: It can react with nucleophiles to form various substituted phenol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Major Products:
Oxidation of 1,3-Dimethylpyrazole: Produces pyrazole-3,5-dicarboxylic acid derivatives.
Reduction of 2,4,6-Trinitrophenol: Produces aminophenol derivatives.
Applications De Recherche Scientifique
Chemistry: 1,3-Dimethylpyrazole is used as a ligand in coordination chemistry, forming complexes with various metals. These complexes are studied for their catalytic properties .
Biology and Medicine: 2,4,6-Trinitrophenol is used in biochemical assays and as a reagent for detecting proteins and amino acids due to its ability to form colored complexes .
Industry: 1,3-Dimethylpyrazole is used as a nitrification inhibitor in agriculture to improve nitrogen use efficiency in crops . 2,4,6-Trinitrophenol is used in the manufacture of explosives, dyes, and as a stabilizer for certain materials .
Mécanisme D'action
1,3-Dimethylpyrazole: The compound acts as a nitrification inhibitor by chelating metal ions required by nitrifying bacteria, thereby inhibiting the activity of enzymes involved in the nitrification process .
2,4,6-Trinitrophenol: The compound exerts its effects through its nitro groups, which can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules .
Comparaison Avec Des Composés Similaires
1,3,4-Thiadiazole: Another nitrogen-containing heterocyclic compound used in similar applications as 1,3-dimethylpyrazole.
2,4-Dinitrophenol: A nitroaromatic compound similar to 2,4,6-trinitrophenol but with two nitro groups instead of three.
Uniqueness: 1,3-Dimethylpyrazole is unique due to its specific substitution pattern, which affects its reactivity and binding properties. 2,4,6-Trinitrophenol is unique due to its high nitration level, making it more reactive and explosive compared to other nitrophenols .
Propriétés
Numéro CAS |
1706-37-2 |
|---|---|
Formule moléculaire |
C11H11N5O7 |
Poids moléculaire |
325.23 g/mol |
Nom IUPAC |
1,3-dimethylpyrazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C5H8N2/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-5-3-4-7(2)6-5/h1-2,10H;3-4H,1-2H3 |
Clé InChI |
COAAPUBFXYLENY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



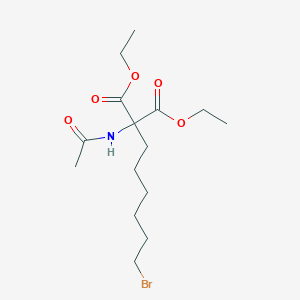
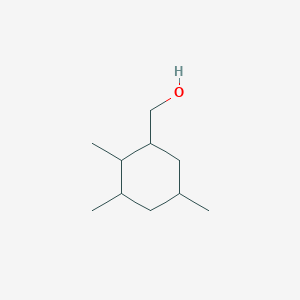
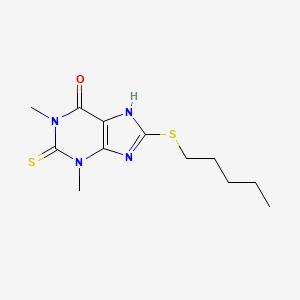
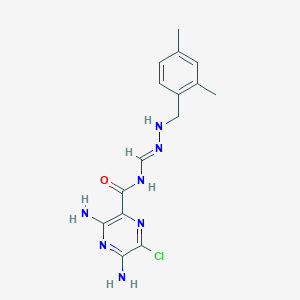
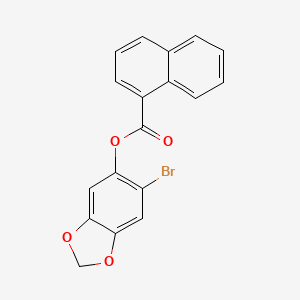
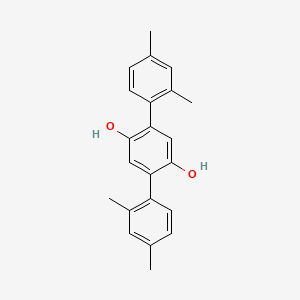



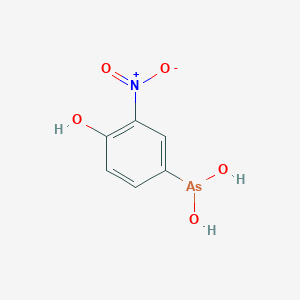
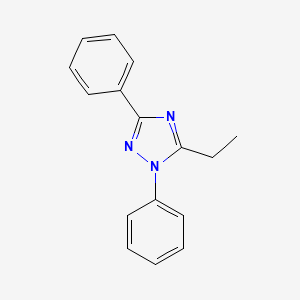
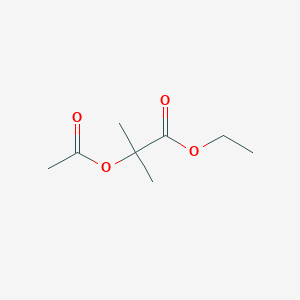
![Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime](/img/structure/B14742728.png)
